4-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone
Overview
Description
The compound 4-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone is a benzophenone derivative, which is a class of compounds known for their diverse applications in organic chemistry, including their use as intermediates in the synthesis of various heterocyclic compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related benzophenone derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzophenone derivatives can be achieved through various pathways. For instance, the paper titled "Efficient Routes Toward 4-[(2-Aminoethoxy)methyl]benzophenone" describes the synthesis of a novel benzophenone derivative through two different pathways starting from 4-(bromomethyl)benzophenone and methyl 4-(bromomethyl)benzoate, respectively . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound 4-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone, possibly involving the introduction of a 1,3-dioxolan-2-yl group to a suitable benzophenone precursor.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives is crucial for their physicochemical properties and reactivity. The paper on the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes reports that these compounds have completely planar molecular structures and are packed in a herringbone arrangement . Although the specific molecular structure of 4-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone is not provided, it can be inferred that the planarity and packing of the molecule could influence its chemical reactivity and interactions with other molecules.
Chemical Reactions Analysis
Benzophenone derivatives are known to participate in various chemical reactions. The paper on (acyloxy)benzophenones describes the synthesis of a series of 4-(acyloxy)- and 4,4'-bis(acyloxy)benzophenones, which are potent and selective inhibitors of human neutrophil elastase . This indicates that benzophenone derivatives can be functionalized to obtain specific biological activities, suggesting that 4-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone could also be modified to enhance its reactivity or to target specific enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives are often characterized by techniques such as cyclic voltammetry (CV) and UV-vis spectra, as mentioned in the paper on benzo[1,2-b:4,5-b']dichalcogenophenes . Additionally, the thermal stability of a related compound was studied using thermogravimetric analysis, which showed stability in a certain temperature range . These methods could be applied to 4-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone to determine its electrochemical properties, UV absorption characteristics, and thermal stability.
Scientific Research Applications
Application 1: Synthesis of Aliphatic Polyesters
- Summary of Application : 1,3-Dioxolan-4-ones are used as monomers for the synthesis of polylactic acid (PLA), a type of aliphatic polyester .
- Methods of Application : The polymerization of 1,3-dioxolan-4-ones is carried out in solvent-free conditions, with p-toluensulfonic acid as the most efficient Brønsted acid catalyst . The reactivity of the monomers is studied by following the monomer conversion by 1H NMR and the molecular weight growth by SEC analysis .
- Results or Outcomes : The polymer shows complete retention of stereochemistry, good thermal properties, and good polydispersity, albeit modest molecular weight .
Application 2: Stereoselective Synthesis of 1,2- and 1,3-diols
- Summary of Application : Cyclic carbonic acid esters such as 1,3-dioxolan-2-ones and 1,3-dioxan-2-ones are used for the stereoselective synthesis of 1,2- and 1,3-diols .
- Methods of Application : The olefinic double bond is a tactically privileged functional group for the construction of cyclic carbonic acid esters by intramolecular cyclizations of carbonate nucleophiles onto inherently or catalytically activated C-C π-bonds .
- Results or Outcomes : This method allows for the construction of cyclic carbonic acid esters, which are frequently shown to serve as lynchpins for the stereoselective synthesis of 1,2- and 1,3-diols .
Application 3: Stereoselective Formation of Substituted 1,3-Dioxolanes
- Summary of Application : Stereoselective formation of substituted 1,3-dioxolanes was achieved through an assembly of three components: alkene, carboxylic acid and silyl enol ether .
- Methods of Application : The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine . The stereoselective trapping of the cation intermediate with silyl enol ether completed the formation of the dioxolane product .
- Results or Outcomes : This method allows for the construction of cyclic carbonic acid esters, which are frequently shown to serve as lynchpins for the stereoselective synthesis of 1,2- and 1,3-diols .
Application 4: Synthesis of Azoxybenzenes
- Summary of Application : A simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide was developed in this study, based on glucose as an eco-friendly reductant .
- Methods of Application : The synthesis of 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide was achieved by reducing 2- (4-nitrophenyl)-1,3-dioxolane, using glucose as an eco-friendly reductant in alkaline medium .
- Results or Outcomes : The resulting compound, 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide, can be used as a starting compound for the synthesis of analogs of natural and synthetic azoxymycins and other practically useful compounds .
Safety And Hazards
For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound. The MSDS includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Future Directions
properties
IUPAC Name |
ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-2-22-18(21)15-7-3-13(4-8-15)17(20)14-5-9-16(10-6-14)19-23-11-12-24-19/h3-10,19H,2,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHILKVXRYHSJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645106 | |
Record name | Ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
CAS RN |
898760-00-4 | |
Record name | Ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.